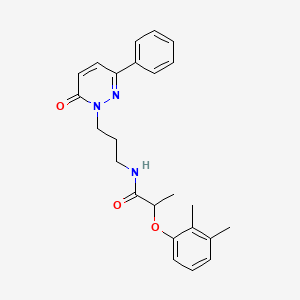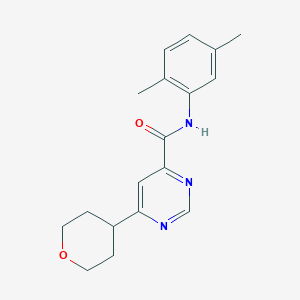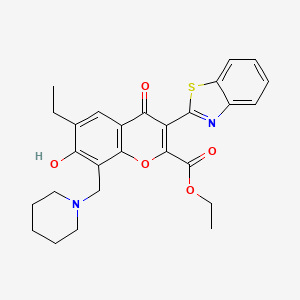
2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, typically starting with the formation of an amide bond or the coupling of aromatic systems. For instance, the synthesis of antipyrine derivatives as reported involves the reaction of halogenated benzamides with antipyrine moieties to yield the final products in good yields . Similarly, the synthesis of naproxen derivatives involves the reaction of amines with naproxen . These methods suggest that the synthesis of the compound may also involve amide bond formation and possibly aromatic substitutions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, UV, IR, and mass spectrometry . X-ray crystallography has been used to determine the solid-state structure, revealing the presence of hydrogen bonds and π-interactions that stabilize the molecular assembly . These techniques could be applied to the compound of interest to elucidate its molecular structure and confirm the presence of specific functional groups.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is influenced by the presence of functional groups such as amides, aromatic systems, and halogens. The antipyrine derivatives exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which can affect their reactivity . The presence of a dimethylamino group in some compounds can also influence their electronic properties and thus their chemical behavior . These insights suggest that the compound may also participate in similar interactions, affecting its reactivity in chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure. For example, poor water solubility is a common issue for some of these compounds, which can impact their pharmacological applications . The presence of aromatic systems and amide linkages can also influence properties such as melting point, solubility, and stability. The compound , with its complex structure, is likely to exhibit unique physical and chemical properties that would need to be empirically determined using appropriate analytical techniques.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has explored the anticancer and antiproliferative effects of compounds similar to 2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide. For example, dinuclear gold(III) oxo complexes with bipyridyl ligands showed potential as cytotoxic and anticancer agents, particularly against the human ovarian carcinoma cell line A2780 (Casini et al., 2006).
Herbicidal Activity
Some derivatives structurally related to the compound have been noted for their herbicidal activity. For instance, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effectiveness as a herbicide (Liu et al., 2008).
Neuroprotective Properties
Compounds with structural similarities to 2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide have shown promise as neuroprotective agents. For example, N-acylaminophenothiazines have been identified as effective neuroprotectants and selective butyrylcholinesterase inhibitors, which are potentially useful in treating Alzheimer's disease (González-Muñoz et al., 2011).
Synthesis and Structural Studies
Extensive research has been conducted on the synthesis and structural characterization of compounds related to 2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide. Studies focus on understanding the crystal structures and chemical properties of these compounds to better grasp their potential applications (Shi & Lin, 1997).
Molecular Docking and Computational Studies
Molecular docking and computational analyses have been employed to explore the binding properties and potential biological activities of similar compounds. These studies are vital for predicting the pharmacological potential and optimizing the structural features of these compounds (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-17-9-7-12-22(18(17)2)30-19(3)24(29)25-15-8-16-27-23(28)14-13-21(26-27)20-10-5-4-6-11-20/h4-7,9-14,19H,8,15-16H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOOAAAMYBISBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3009238.png)
![N-(4-(diethylamino)-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3009239.png)




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B3009245.png)
![N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3009248.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009251.png)
![5,5,7,7-Tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3009252.png)


![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)